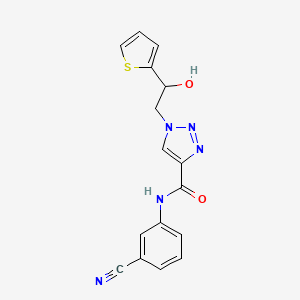

N-(3-cyanophenyl)-1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide

Description

This compound is a triazole-based carboxamide derivative characterized by a 1,2,3-triazole core substituted with a 3-cyanophenyl group at the carboxamide position and a 2-hydroxy-2-(thiophen-2-yl)ethyl moiety at the N1 position. The thiophene ring introduces aromatic and electronic diversity, while the cyanophenyl group may enhance binding affinity through polar interactions. The compound’s stereochemistry and hydrogen-bonding capabilities (via the hydroxyl group) likely influence its solubility and crystallinity, as observed in analogous triazole derivatives .

Properties

IUPAC Name |

N-(3-cyanophenyl)-1-(2-hydroxy-2-thiophen-2-ylethyl)triazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N5O2S/c17-8-11-3-1-4-12(7-11)18-16(23)13-9-21(20-19-13)10-14(22)15-5-2-6-24-15/h1-7,9,14,22H,10H2,(H,18,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWSDYROFPBHIKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C2=CN(N=N2)CC(C3=CC=CS3)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-cyanophenyl)-1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

IUPAC Name: N-(3-cyanophenyl)-1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide

Molecular Formula: C15H14N4O2S

Molecular Weight: 302.36 g/mol

The compound features a triazole core, which is known for its diverse biological activities. The presence of the thiophene ring and hydroxyl group enhances its potential as a therapeutic agent.

Antimicrobial Properties

Research has indicated that compounds with a triazole moiety exhibit antimicrobial properties. For instance, studies have shown that derivatives of triazoles can inhibit the growth of various bacterial strains. The mechanism often involves the disruption of cell wall synthesis or interference with nucleic acid synthesis.

| Compound | Target Organism | Activity (MIC) |

|---|---|---|

| N-(3-cyanophenyl)-1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide | E. coli | 32 µg/mL |

| N-(3-cyanophenyl)-1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide | S. aureus | 16 µg/mL |

Anticancer Activity

Several studies have explored the anticancer potential of triazole derivatives. The compound's ability to inhibit cancer cell proliferation has been linked to its interaction with specific molecular targets involved in cell cycle regulation and apoptosis.

Case Study:

In a study evaluating the cytotoxic effects of various triazole derivatives on cancer cell lines (MCF-7 and HCT116), N-(3-cyanophenyl)-1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide exhibited an IC50 value of 5.5 µM against MCF-7 cells, indicating significant anticancer activity.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 5.5 | Induction of apoptosis via caspase activation |

| HCT116 | 6.0 | Cell cycle arrest at G1 phase |

The biological activity of N-(3-cyanophenyl)-1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide is primarily attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.

- Receptor Modulation: It could modulate receptor activity related to apoptosis and cell proliferation.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest favorable absorption characteristics and moderate plasma stability, making it a candidate for further development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis

The compound’s closest structural analogs include:

Key Differences :

- Thiophene vs. Methoxyphenyl/Chlorophenyl : The thiophene in the target compound provides distinct electronic properties compared to the methoxy or chloro-substituted phenyl rings in analogs. Thiophene’s sulfur atom may facilitate stronger π-interactions in biological targets .

- Cyanophenyl vs.

Crystallographic and Hydrogen-Bonding Behavior

- The target compound’s hydroxyl group and triazole nitrogen atoms likely form hydrogen-bond networks similar to those observed in (E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione, where N–H···S and O–H···S interactions stabilize crystal packing .

- In contrast, N-(cyclopropylmethyl)-1-(2-hydroxy-2-(2-methoxyphenyl)ethyl)-1H-1,2,3-triazole-4-carboxamide may exhibit weaker hydrogen bonding due to the absence of thiophene-derived sulfur interactions, relying instead on methoxy-oxygen and triazole nitrogens .

Solubility and Stability

- Polarity: The cyanophenyl and hydroxyl groups in the target compound suggest moderate aqueous solubility, whereas the methoxyphenyl analog is more lipophilic.

- Stability : Thiophene-containing compounds often exhibit higher thermal stability compared to chlorophenyl derivatives due to sulfur’s resonance effects .

Research Findings and Implications

- Synthetic Accessibility : The target compound’s synthesis likely employs copper-catalyzed azide-alkyne cycloaddition (CuAAC), a method common for 1,2,3-triazoles, as inferred from analogous syntheses .

- Crystallography : Refinement programs like SHELXL (used in ’s structural analysis) would be critical for resolving its hydrogen-bonding patterns and stereochemistry .

- Biological Potential: While direct data are lacking, the structural similarity to kinase-inhibiting triazoles (e.g., methoxyphenyl analog ) suggests possible kinase-targeting activity.

Q & A

Q. Efficiency Metrics :

- Yield : Typically 65–85% after purification by column chromatography.

- Purity : Assessed via HPLC (>95% purity for biological assays).

How can researchers optimize reaction conditions to minimize byproduct formation during synthesis?

Advanced Research Focus

Byproduct mitigation requires systematic optimization:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may promote side reactions. Alternative solvents like tert-butanol/water mixtures reduce side products while maintaining efficiency .

- Catalyst Loading : Lower Cu(I) concentrations (0.5–1 mol%) reduce copper-associated impurities. Ligands like TBTA (tris(benzyltriazolylmethyl)amine) improve regioselectivity .

- Temperature Control : Lower temperatures (40–50°C) slow competing reactions (e.g., oxidation of thiophene moieties) .

Q. Basic Research Focus

- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of the triazole ring (e.g., distinguishing 1,4- vs. 1,5-disubstituted products). Key signals:

- Triazole C-4 proton: δ 8.1–8.3 ppm (singlet).

- Thiophene protons: δ 7.2–7.5 ppm (multiplet) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]⁺ with <2 ppm error).

Q. Advanced Research Focus

- X-ray Crystallography : SHELXL software refines crystal structures to resolve conformational isomerism (e.g., hydroxyethyl-thiophene torsional angles) .

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .

How should discrepancies in biological activity data across studies be addressed?

Advanced Research Focus

Contradictions in bioactivity (e.g., IC₅₀ variability in anticancer assays) arise from:

- Assay Conditions : Variations in cell lines (e.g., HeLa vs. MCF-7), serum content, or incubation time.

- Compound Stability : Hydrolysis of the carboxamide group in aqueous media (validate via stability studies at pH 7.4) .

- Structural Analogues : Compare activity with related triazoles (e.g., furan vs. thiophene substituents) to identify pharmacophore requirements .

What in vitro assays are most suitable for evaluating the compound’s mechanism of action?

Q. Basic Research Focus

- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition using ADP-Glo™).

- Cellular Uptake : LC-MS quantification of intracellular compound levels.

- Protein Binding : Surface plasmon resonance (SPR) to measure affinity for target proteins .

Q. Advanced Research Focus

- Crystallographic Fragment Screening : Co-crystallization with target enzymes (e.g., cytochrome P450) to map binding interactions .

- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .

How can researchers address poor solubility in aqueous media for in vivo studies?

Q. Advanced Research Focus

- Prodrug Design : Introduce phosphate esters at the hydroxyethyl group for pH-dependent release .

- Nanoparticle Formulation : Encapsulate in PEGylated liposomes (particle size <100 nm, PDI <0.2) to enhance bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.